![molecular formula C9H6Cl2N2S2 B115539 [(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-16-6](/img/structure/B115539.png)
[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene] cyanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCDPS and is a member of the family of cyanamide derivatives. DCDPS has been studied for its unique properties and potential uses in the field of medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of DCDPS is not fully understood. However, studies have shown that DCDPS can induce apoptosis in cancer cells by activating the mitochondrial pathway. DCDPS can also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that DCDPS can have both biochemical and physiological effects. DCDPS has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and prevent the germination of seeds. DCDPS has also been shown to have low toxicity in animal studies, making it a potential candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DCDPS in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using DCDPS in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several potential future directions for research on DCDPS. In the field of medicine, further studies can be conducted to investigate the anticancer properties of DCDPS and its potential use in cancer therapy. In agriculture, research can be conducted to optimize the use of DCDPS as a herbicide and to investigate its potential environmental impact. In materials science, research can be conducted to synthesize new compounds using DCDPS as a building block and to investigate their potential applications. Overall, DCDPS has shown great potential in various fields, and further research can lead to the development of new applications and technologies.
Synthesemethoden
The synthesis of DCDPS involves the reaction of 2,5-dichlorobenzyl mercaptan with cyanamide in the presence of a base. The reaction occurs at room temperature and yields a white crystalline solid. The process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DCDPS has been studied for its potential applications in various fields. In the field of medicine, DCDPS has been investigated for its anticancer properties. Studies have shown that DCDPS can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. DCDPS has also been studied for its potential use as an antibacterial agent.
In agriculture, DCDPS has been investigated for its potential use as a herbicide. Studies have shown that DCDPS can inhibit the growth of weeds and prevent the germination of seeds, making it a potential candidate for weed control.
In materials science, DCDPS has been studied for its potential use as a building block for the synthesis of new materials. DCDPS can be used to synthesize new compounds with unique properties that can be used in various applications.
Eigenschaften
CAS-Nummer |
152382-16-6 |
---|---|
Produktname |
[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Molekularformel |
C9H6Cl2N2S2 |
Molekulargewicht |
277.2 g/mol |
IUPAC-Name |
[(2,5-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-14-9(13-5-12)15-8-4-6(10)2-3-7(8)11/h2-4H,1H3 |
InChI-Schlüssel |
ACPPCWZYCZXFHW-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=C(C=CC(=C1)Cl)Cl |
Kanonische SMILES |
CSC(=NC#N)SC1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.